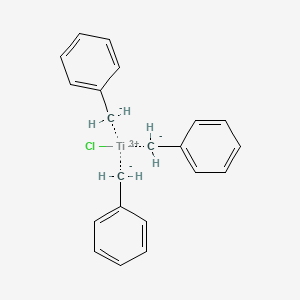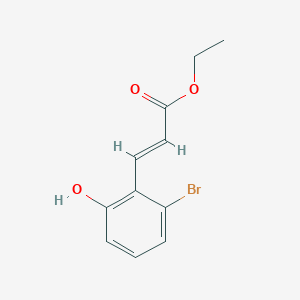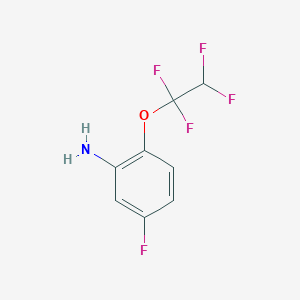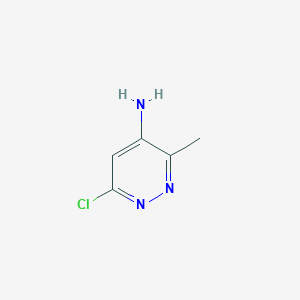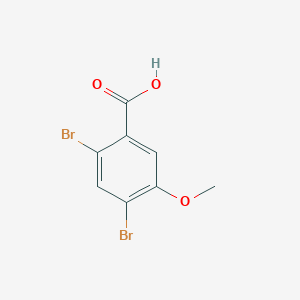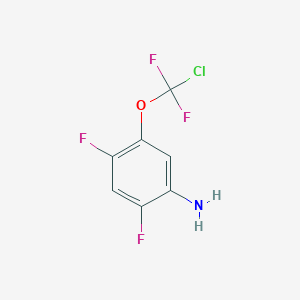
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline (5-CDFA) is an organic compound with the molecular formula C7H5ClF3NO. It is a colorless, volatile liquid that is used as an intermediate in the synthesis of organic compounds. 5-CDFA is a versatile compound with a wide range of applications in the field of organic chemistry. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 5-CDFA is also used in the synthesis of polymers and dyes.
Mechanism of Action
The mechanism of the reaction of 4-chloro-2,6-difluoroaniline with chlorodifluoromethane to form 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline is believed to involve a nucleophilic substitution reaction. The chlorine atom of the 4-chloro-2,6-difluoroaniline acts as a nucleophile, attacking the carbon atom of the chlorodifluoromethane. The reaction is believed to occur in two steps, with the first step involving the formation of an intermediate and the second step involving the formation of the final product.
Biochemical and Physiological Effects
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antibacterial activity against Gram-positive bacteria and some antiviral activity against the hepatitis C virus. It has also been shown to have some anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline in lab experiments is its versatility. It can be used in a wide range of reactions, from the synthesis of pharmaceuticals to the synthesis of polymers and dyes. It is also relatively easy to synthesize from readily available starting materials. The main limitation of 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline is its volatility, which makes it difficult to store and handle.
Future Directions
The future of 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline is promising and there are many potential applications that can be explored. One potential application is in the field of drug delivery, as 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline could be used to modify existing drugs to make them more effective. Another potential application is in the field of nanotechnology, as 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline could be used to modify nanoparticles for drug delivery or other purposes. 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline could also be used in the synthesis of novel materials, such as polymers and dyes. Finally, 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline could be used in the synthesis of new drugs, agrochemicals, and other specialty chemicals.
Synthesis Methods
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline can be synthesized from readily available starting materials. The most common method is the reaction of 4-chloro-2,6-difluoroaniline with chlorodifluoromethane in the presence of a base such as sodium or potassium hydroxide. The reaction takes place at elevated temperatures (90-110°C) and yields 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline in high yields. The reaction can also be carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Scientific Research Applications
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline is a useful reagent in the synthesis of various organic compounds. It has been used in the synthesis of dyes, polymers, and pharmaceuticals. In the field of medicinal chemistry, 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline has been used in the synthesis of a variety of drugs, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline has also been used in the synthesis of agrochemicals and other specialty chemicals.
properties
IUPAC Name |
5-[chloro(difluoro)methoxy]-2,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4NO/c8-7(11,12)14-6-2-5(13)3(9)1-4(6)10/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLRUZFGFLAOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)Cl)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)
